5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide can be achieved through several methods. One common approach involves the reaction of 5-amino-6-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide with appropriate reagents under controlled conditions . Another method includes the acylation, nitration, and subsequent hydrolysis of 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the benzene or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: Similar in structure but with additional amino groups.
5-Amino-6-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: Contains a nitro group instead of the dioxide moiety.
Uniqueness
5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H7N3O2S |
---|---|
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-amine |
InChI |
InChI=1S/C6H7N3O2S/c7-4-1-2-5-6(3-4)9-12(10,11)8-5/h1-3,8-9H,7H2 |
InChI-Schlüssel |
JIRFLIJPYSOJBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)NS(=O)(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.